molecular formula C6H5BrS B12546443 4-Bromo-2-ethenylthiophene CAS No. 142057-51-0

4-Bromo-2-ethenylthiophene

Cat. No.: B12546443
CAS No.: 142057-51-0
M. Wt: 189.07 g/mol
InChI Key: KMQVMTSAYONIBR-UHFFFAOYSA-N
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Description

4-Bromo-2-ethenylthiophene is a chemical compound belonging to the thiophene family, characterized by a five-membered ring containing one sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-ethenylthiophene typically involves the bromination of 2-ethenylthiophene. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. This reaction selectively brominates the thiophene ring at the 4-position .

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-ethenylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2-ethenylthiophene is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring precise control over molecular interactions and electronic behavior .

Properties

IUPAC Name

4-bromo-2-ethenylthiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrS/c1-2-6-3-5(7)4-8-6/h2-4H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMQVMTSAYONIBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=CS1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40717084
Record name 4-Bromo-2-ethenylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142057-51-0
Record name 4-Bromo-2-ethenylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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